1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine
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Description
1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.18517499 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .
Mode of Action
The compound interacts with TAK1 by inhibiting its enzymatic activity at nanomolar concentrations . The lead compound, for instance, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . This interaction results in the suppression of TAK1’s role in cell growth and differentiation, thereby potentially controlling the progression of diseases where TAK1 is overexpressed .
Biochemical Pathways
The inhibition of TAK1 affects various biochemical pathways. TAK1 is involved in several signaling pathways, including those triggered by cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound can potentially disrupt these pathways, leading to downstream effects such as the suppression of cell growth and differentiation .
Result of Action
The result of the compound’s action is the inhibition of the growth of certain cell lines. For instance, the compound and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . This suggests that these compounds have the potential to be developed into therapeutics for conditions like multiple myeloma .
Biochemical Analysis
Biochemical Properties
1-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of PIM kinases, which are involved in cell survival and proliferation . The compound binds to the NH2-terminal lobe helix αC of PIM kinases, inhibiting their activity and affecting downstream signaling pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been shown to impair the survival and clonogenic growth of acute leukemia cells by inhibiting PIM kinase activity . Additionally, it affects the phosphorylation of downstream targets such as BAD and eukaryotic translation initiation factor 4E-binding protein 1, leading to altered cell signaling and reduced cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PIM kinases, resulting in the inhibition of their enzymatic activity . This binding disrupts the kinase’s ability to phosphorylate its substrates, thereby modulating various cellular processes. The compound’s selectivity for PIM kinases over other kinases is attributed to its unique interaction with the NH2-terminal lobe helix αC .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to the compound can lead to sustained inhibition of PIM kinase activity and reduced cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PIM kinase activity without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and reduced overall health of the animals . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites may further interact with PIM kinases and other biomolecules, contributing to the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on PIM kinases . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PIM kinases and other target proteins . Post-translational modifications and targeting signals may influence its distribution within specific cellular compartments, affecting its overall efficacy .
Properties
IUPAC Name |
(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-28-19-5-3-2-4-18(19)24-10-12-25(13-11-24)21(27)16-8-9-20-22-17(15-6-7-15)14-26(20)23-16/h2-5,8-9,14-15H,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMSRMSPUGZPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN4C=C(N=C4C=C3)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.